molecular formula C20H17BrN2O3S2 B12018881 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one CAS No. 618077-73-9

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

Cat. No.: B12018881
CAS No.: 618077-73-9
M. Wt: 477.4 g/mol
InChI Key: DYFBDLXYFUYHLJ-MSUUIHNZSA-N
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Description

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indolinone, furan, and thioxothiazolidinone, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one typically involves multiple steps, starting with the preparation of the indolinone and thioxothiazolidinone precursors. The key steps include:

    Synthesis of 5-Bromo-1-butyl-2-oxoindoline: This can be achieved through the bromination of 1-butyl-2-oxoindoline using bromine or a brominating agent under controlled conditions.

    Formation of the thioxothiazolidinone ring: This involves the reaction of a suitable thioamide with a halogenated ketone or aldehyde to form the thioxothiazolidinone core.

    Coupling of the indolinone and thioxothiazolidinone units: The final step involves the condensation of the 5-bromo-1-butyl-2-oxoindoline with the thioxothiazolidinone derivative in the presence of a base or catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the indolinone ring can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or carbonyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one: Lacks the furan-2-ylmethyl group, which may affect its chemical and biological properties.

    3-(Furan-2-ylmethyl)-2-thioxothiazolidin-4-one: Lacks the indolinone moiety, which may result in different reactivity and applications.

    5-Bromo-1-butyl-2-oxoindoline: A simpler compound that lacks the thioxothiazolidinone and furan-2-ylmethyl groups, leading to different chemical behavior.

Uniqueness

The unique combination of indolinone, furan, and thioxothiazolidinone moieties in 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one imparts distinct chemical and biological properties that set it apart from similar compounds

Properties

CAS No.

618077-73-9

Molecular Formula

C20H17BrN2O3S2

Molecular Weight

477.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17BrN2O3S2/c1-2-3-8-22-15-7-6-12(21)10-14(15)16(18(22)24)17-19(25)23(20(27)28-17)11-13-5-4-9-26-13/h4-7,9-10H,2-3,8,11H2,1H3/b17-16-

InChI Key

DYFBDLXYFUYHLJ-MSUUIHNZSA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C1=O

Origin of Product

United States

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